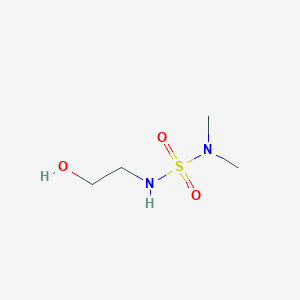

Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl-

Descripción

Its hydroxyethyl group enhances hydrophilicity, making it distinct from halogenated or aromatic derivatives.

Propiedades

IUPAC Name |

1-(dimethylsulfamoylamino)-2-hydroxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O3S/c1-6(2)10(8,9)5-3-4-7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPGKVAAISIIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394735 | |

| Record name | Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89846-09-3 | |

| Record name | Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Methods

General Synthetic Strategy

The synthesis of Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- typically involves the reaction of a suitable sulfamoyl chloride or sulfamide precursor with 2-dimethylaminoethanol or related amines. The key steps include:

- Formation of the sulfamide core by sulfonylation of amines.

- Introduction of the hydroxyethyl group on the nitrogen atom.

- Dimethylation of the nitrogen to achieve the N,N-dimethyl substitution.

This approach ensures the selective substitution pattern required for the target compound.

Specific Synthetic Routes

Route A: Sulfonyl Chloride Intermediate Method

- Starting Materials : Sulfamoyl chloride or chlorosulfonyl derivatives.

- Reaction with 2-dimethylaminoethanol : The nucleophilic amine attacks the sulfonyl chloride, forming the sulfamide linkage.

- Purification : The crude product is purified by recrystallization or chromatography.

This method is favored for its straightforwardness and relatively high yields.

Route B: Direct Sulfonamide Formation via Sulfurylation

- Sulfurylation of N,N-dimethylaminoethanol with sulfuryl chloride or related reagents under controlled conditions.

- This method requires careful temperature control to avoid polysubstitution or side reactions.

Route C: Alkylation of Preformed Sulfamide

Reaction Conditions and Yields

| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonyl chloride + amine | Sulfamoyl chloride + 2-dimethylaminoethanol | Dichloromethane or DMF | 0–25 °C | 60–85 | Requires moisture-free conditions |

| Sulfurylation | Sulfuryl chloride + N,N-dimethylaminoethanol | DCM or chloroform | 0–10 °C | 50–70 | Sensitive to temperature and time |

| Alkylation + methylation | Sulfamide + 2-chloroethanol + methyl iodide | DMSO or DMF | 25–140 °C | 65–90 | Methylation step may require reflux |

Analytical and Purification Techniques

- Purification : Recrystallization from solvents such as ethyl acetate, hexane, or tert-butyl methyl ether; column chromatography on silica or octadecyl silica (ODS) is common.

- Characterization : Confirmed by NMR (1H and 13C), FTIR (noting sulfonamide N–H and S=O stretches), and mass spectrometry.

- Yields : Vary depending on the method and scale, with alkylation and methylation routes often providing higher yields and purer products.

Research Findings and Optimization

- The presence of the hydroxyethyl group enhances solubility and reactivity, making the compound suitable for applications such as amine scrubbing for CO2 capture.

- Reaction optimization includes controlling temperature to prevent side reactions and using dry solvents to avoid hydrolysis of sulfonyl chlorides.

- Methylation using dimethyl carbonate under reflux in DMSO with potassium carbonate has been shown to be an efficient and greener alternative to traditional methyl iodide alkylation.

- The choice of base and solvent critically affects the selectivity and yield of the methylation step.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Sulfonylation | Sulfamoyl chloride + 2-dimethylaminoethanol | Formation of sulfamide linkage | Moderate to high yield, moisture sensitive |

| Alkylation | Sulfamide + 2-chloroethanol + base | Introduction of hydroxyethyl group | Requires base, moderate yield |

| Methylation | Dimethyl carbonate or methyl iodide + base | N,N-dimethyl substitution | High yield, temperature dependent |

| Purification | Recrystallization or chromatography | Product isolation and purity | Essential for removing side products |

Análisis De Reacciones Químicas

Types of Reactions: Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Chemistry: Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives.

Medicine: Sulfamide derivatives are known for their antimicrobial properties and are used in the development of antibiotics.

Industry: In the industrial sector, Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- is used in the production of polymers and as a stabilizer in various chemical processes.

Mecanismo De Acción

The mechanism of action of Sulfamide, N’-(2-hydroxyethyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzymatic activity .

Comparación Con Compuestos Similares

Structural Analogues

Key structural analogs differ in substituents on the sulfamide core:

Key Observations :

- Hydrophilicity : The hydroxyethyl group in the target compound increases polarity compared to phenyl or chloroethyl derivatives, influencing solubility and reactivity .

- Reactivity : Chloroethyl groups (e.g., in N,N-bis(2-chloroethyl)sulfamide) facilitate nucleophilic substitution, whereas hydroxyethyl groups favor cyclization reactions under acidic conditions .

- Applications : Halogenated derivatives are precursors for explosives , while zwitterionic analogs like SB-1 serve as surfactants .

Physicochemical Properties

Actividad Biológica

Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- (CAS No. 89846-09-3), is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 174.26 g/mol

The presence of the sulfonamide group is critical for its biological activity, particularly in inhibiting bacterial growth.

Sulfamides, including N'-(2-hydroxyethyl)-N,N-dimethyl-, primarily exert their effects through the inhibition of bacterial folate synthesis. This is achieved by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is involved in the biosynthesis of folate in bacteria. By blocking this pathway, sulfamides prevent the synthesis of nucleic acids and ultimately inhibit bacterial growth.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of sulfamide derivatives against various pathogens, including multidrug-resistant strains. The following table summarizes key findings regarding the antimicrobial activity of sulfamide derivatives:

| Compound | Target Pathogen | MIC (μM) | Mechanism |

|---|---|---|---|

| Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- | Staphylococcus aureus (MRSA) | 3.91 | Inhibition of folate biosynthesis |

| Sulfamethoxazole | Escherichia coli | 7.81 | Inhibition of DHPS |

| Sulfadiazine | Pseudomonas aeruginosa | 5.00 | Inhibition of folate synthesis |

These findings indicate that sulfamide derivatives can be effective against both Gram-positive and Gram-negative bacteria, providing a potential therapeutic option in treating infections caused by resistant strains.

Anti-inflammatory Activity

Sulfamides have also been studied for their anti-inflammatory properties. The anti-inflammatory effects are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study demonstrated that certain sulfamide derivatives significantly reduced the expression of COX-2 and inducible nitric oxide synthase (iNOS) in RAW264.7 macrophage cells, suggesting a mechanism for their anti-inflammatory action.

Case Study: In Vivo Efficacy

In a recent animal study, sulfamide derivatives were administered to mice subjected to induced inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups. The compounds were shown to decrease edema and pain response, highlighting their potential as anti-inflammatory agents.

Structure-Activity Relationships (SAR)

Understanding the SAR of sulfamide derivatives is crucial for optimizing their biological activity. Modifications to the sulfonamide moiety can enhance potency and selectivity against specific pathogens. For instance:

- Substituent Variations : The introduction of halogen atoms at specific positions on the aromatic ring has been shown to improve antibacterial activity.

- Hydroxyl Groups : The presence of hydroxyl groups can enhance solubility and bioavailability, leading to improved therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl-?

- Methodological Answer : Synthesis typically employs carbodiimide-based coupling agents (e.g., N,N'-dicyclohexylcarbodiimide) to activate sulfonic acid intermediates. Solvents like dichloromethane or ethanol are used under controlled pH (6.5–7.5) and temperature (25–40°C) to maximize yield. Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures ensures removal of unreacted dimethylamine derivatives .

Q. How can structural integrity and purity be confirmed post-synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) using instruments like LTQ Orbitrap XL with electrospray ionization (ESI) provides accurate molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) identifies functional groups and spatial arrangements, while infrared (IR) spectroscopy validates sulfamide and hydroxyl group vibrations .

Q. What challenges arise in achieving high purity, and how are they mitigated?

- Methodological Answer : Common impurities include unreacted hydroxyethylamine and dimethylsulfamide byproducts. Recrystallization in ethanol/water mixtures (3:1 v/v) at 4°C improves purity. Reaction monitoring via thin-layer chromatography (TLC) with UV detection at 254 nm ensures timely intervention to optimize reaction stoichiometry .

Advanced Research Questions

Q. How do functional groups in Sulfamide, N'-(2-hydroxyethyl)-N,N-dimethyl- influence biological target interactions?

- Methodological Answer : The hydroxyethyl group enhances hydrogen bonding with enzyme active sites (e.g., proteases), while the dimethylsulfamide moiety contributes to hydrophobic interactions. In vitro assays using fluorescence polarization or surface plasmon resonance (SPR) quantify binding affinities (Kd values) to targets like carbonic anhydrase isoforms .

Q. What advanced analytical techniques resolve stability under physiological conditions?

- Methodological Answer : Accelerated stability studies in simulated gastric fluid (pH 2.0) and phosphate-buffered saline (pH 7.4) at 37°C, analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS), identify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life and degradation pathways .

Q. How can computational modeling predict reactivity in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states during sulfamide bond cleavage. Molecular dynamics (MD) simulations in explicit solvent (water) reveal conformational flexibility and solvation effects, guiding catalyst design for selective transformations .

Q. What contradictions exist in reported biological activities, and how are they reconciled?

- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., varying MIC values against S. aureus) may stem from assay conditions (e.g., nutrient broth vs. synthetic media). Meta-analyses comparing standardized protocols (CLSI guidelines) and structural analogs clarify structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.